9-Iodo-10-phenylphenanthrene
Overview
Description
9-Iodo-10-phenylphenanthrene is a chemical compound with the molecular formula C20H13I . It has a molecular weight of 380.22 .
Synthesis Analysis
The synthesis of phenanthrene derivatives, including 9-Iodo-10-phenylphenanthrene, has been reported in several studies . One method involves the cyclization of (biphenyl-2-alkyne) derivatives to give two different types of phenanthrene derivatives . The strategy for the synthesis was based on the use of electrophilic cyclization .Molecular Structure Analysis
The molecular structure of 9-Iodo-10-phenylphenanthrene consists of a phenanthrene core with an iodine atom at the 9th position and a phenyl group at the 10th position .Physical And Chemical Properties Analysis
9-Iodo-10-phenylphenanthrene has a molecular weight of 380.22 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.Scientific Research Applications
Synthesis Techniques and Derivatives
- Cyclization of Biphenyl Derivatives : The cyclization of biphenyl-2-alkyne derivatives can yield various phenanthrene derivatives, including 9-iodo-10-organochalcogen-phenanthrenes. This process involves electrophilic cyclization and iron(iii) chloride/diorganyl diselenide-mediated intramolecular cyclization. These methods are efficient and compatible with various functional groups, leading to diverse phenanthrene derivatives (Grimaldi et al., 2016).
Structural Analysis
- Helical Twist Formation : Research shows that certain phenanthrene derivatives, like diindenophenanthrene, can form a helical twist structure, resembling a spiral staircase. This structural characteristic offers insights into molecular geometry and potential applications in materials science (Dai et al., 2004).
Environmental and Health Implications
- Reactions with OH Radical : Studies on the reaction of phenanthrene with OH radicals indicate the formation of various oxidized products, which can have implications for environmental health and air quality. Understanding these reactions can help in assessing the impact of these compounds in atmospheric chemistry (Lee & Lane, 2010).
Material Science Applications
- Epoxy Nanocomposites Development : Research into dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) based phosphorus tetraglycidyl epoxy nanocomposites, derived from phenanthrene structures, demonstrates their potential in aerospace and high-performance applications. These materials offer improved mechanical, thermal, and electrical properties (Meenakshi et al., 2011).
Analytical Chemistry
- Palladium Detection : A study utilizing commercially available 9-bromophenanthrene as a fluorescence probe for detecting trace amounts of palladium highlights the role of phenanthrene derivatives in analytical chemistry. The method shows excellent selectivity and specificity, useful in various applications (Jun et al., 2016).
Pollution Control
- Removal of Pollutants : Magnetic Schiff base polymers containing phenanthrene structures have demonstrated high efficiency in removing phenanthrene and 9-phenanthrol from the environment. This research provides valuable insights into pollutant removal strategies and the interaction mechanisms involved in this process (Wei et al., 2022).
Safety And Hazards
properties
IUPAC Name |
9-iodo-10-phenylphenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13I/c21-20-18-13-7-5-11-16(18)15-10-4-6-12-17(15)19(20)14-8-2-1-3-9-14/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMIWIDZMSLNNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472320 | |
Record name | 9-IODO-10-PHENYLPHENANTHRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Iodo-10-phenylphenanthrene | |
CAS RN |
312612-61-6 | |
Record name | 9-IODO-10-PHENYLPHENANTHRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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